molecular formula C21H19N5O3 B3018191 2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 891116-23-7

2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Cat. No.: B3018191
CAS No.: 891116-23-7
M. Wt: 389.415
InChI Key: FPIIGJZXCBAQEE-UHFFFAOYSA-N
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Description

This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, characterized by a triazolopyridazine core linked to substituted phenylacetamide groups.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-28-18-9-3-14(11-19(18)29-2)12-21(27)23-16-6-4-15(5-7-16)17-8-10-20-24-22-13-26(20)25-17/h3-11,13H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIIGJZXCBAQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C20H22N4O3
  • Molecular Weight : 366.42 g/mol
  • IUPAC Name : this compound

The presence of the triazolo and pyridazin moieties in its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related triazole compound demonstrated an IC50 value of 49.85 μM against A549 lung cancer cell lines, indicating potent cytotoxicity and the ability to induce apoptosis in cancer cells .

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes implicated in various diseases. For example, triazole derivatives have been evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies. In vitro assays showed promising results in inhibiting DHODH activity, which could translate into therapeutic benefits for conditions like autoimmune diseases .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of similar triazole compounds. In vitro studies revealed that these compounds possess significant antibacterial and antifungal activities. The mechanisms often involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Study 1: Antitumor Efficacy

In a recent study evaluating the antitumor efficacy of triazole derivatives, it was found that certain compounds induced significant apoptosis in cancer cell lines. The study utilized a series of phenotypic assays to demonstrate the growth inhibitory effects of these compounds on tumor cells .

Study 2: DHODH Inhibition

Another study focused on the synthesis and evaluation of triazole-based inhibitors of DHODH. The results indicated that these compounds not only inhibited DHODH but also showed activity against Plasmodium falciparum growth. This dual activity suggests potential applications in both cancer therapy and malaria treatment .

Tables Summarizing Biological Activity

Biological Activity Compound IC50 Value (μM) Target
AntitumorTriazole Derivative49.85A549 Cells
DHODH InhibitionTriazole CompoundNot SpecifiedDHODH
AntimicrobialVarious TriazolesVariableBacteria/Fungi

Scientific Research Applications

Research indicates that compounds similar to this one exhibit significant biological activities, including:

  • Anticancer Properties :
    • Certain derivatives of triazolo-pyridazines have shown promise as inhibitors of cancer cell proliferation. The mechanism often involves the inhibition of specific kinases associated with cancer growth. For instance, a study highlighted the potential of triazolo-pyridazine derivatives as inhibitors of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cancer progression .
  • Antimicrobial Activity :
    • Compounds containing the triazole moiety have been studied for their antimicrobial properties. The ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways makes them suitable candidates for developing new antibiotics .
  • Neuroprotective Effects :
    • Some research suggests that triazolo-pyridazine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

Several studies have explored the applications of similar compounds:

  • Inhibition of p38 MAPK :
    A study focused on the design and synthesis of triazolo-pyridazine derivatives that inhibit p38 MAPK demonstrated their potential as anti-inflammatory agents. These compounds showed sub-micromolar potency and selectivity against other kinases .
  • Antimicrobial Agents :
    Research has highlighted various triazole derivatives that exhibit activity against resistant strains of bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance antimicrobial efficacy .

Comparative Analysis Table

Compound TypeBiological ActivityReference
Triazolo-Pyridazine DerivativesAnticancer
Triazole DerivativesAntimicrobial
Triazolo-Pyridazine DerivativesNeuroprotective

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The following table summarizes critical structural variations among the target compound and its analogs:

Compound Name / Identifier Core Structure Substituents Key Functional Groups Molecular Weight Evidence Source
2-(3,4-Dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Target) [1,2,4]Triazolo[4,3-b]pyridazine 3,4-Dimethoxyphenyl; phenylacetamide Methoxy, acetamide ~450–470*
N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide [1,2,4]Triazolo[4,3-b]pyridazine Benzo[d][1,3]dioxol-5-yl; thioether linkage Thioether, dioxolane 465.5
N-(3,4-Dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3,4-Dimethoxyphenyl; 4-methoxyphenyl; thioether Thioether, multiple methoxy 451.5
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyltriazolo; N-methylphenylacetamide Methyl, N-methylacetamide ~315.4†
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide [1,2,4]Triazolo[4,3-b]pyridazine Pyridin-3-yl; thiazine-2-yl acetamide Heterocyclic substituents 412.48

*Estimated based on analogs; †Calculated from molecular formula C17H17N5O.

Impact of Substituents on Pharmacological Properties
  • Methoxy vs. .
  • Thioether Linkage : Analogs with thioether bonds (e.g., –10) may exhibit altered metabolic stability due to susceptibility to oxidation, contrasting with the target compound’s direct acetamide linkage .
  • Heterocyclic Modifications : The pyridin-3-yl and thiazine-2-yl groups in ’s compound introduce polar interactions, likely improving solubility but reducing membrane permeability compared to the target’s methoxy-rich structure .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution : Alkaline conditions (e.g., KOH/EtOH) for aryl ether formation, similar to the substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol .
  • Reduction : Acidic conditions (e.g., HCl/Fe powder) to reduce nitro groups to amines, as seen in analogous intermediates .
  • Condensation : Use of condensing agents like DCC or EDC·HCl for amide bond formation, as described in acetamide derivative syntheses .

Q. Critical Parameters :

  • Temperature : Excess heat during condensation may lead to side reactions (e.g., dimerization).
  • Purification : Column chromatography or recrystallization (DMF/EtOH) is essential to isolate pure product.

Q. How can structural characterization be systematically performed for this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm methoxy, triazolopyridazine, and acetamide moieties. Compare shifts with PubChem data for analogous triazolo-pyridazine derivatives .
  • XRD : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and validates hydrogen bonding in the acetamide group .
  • HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., C22_{22}H20_{20}N6_6O3_3).

Q. Pitfalls :

  • Solvent Artifacts : Residual DMSO in NMR may obscure peaks; lyophilize samples thoroughly.
  • Crystallization : Slow evaporation from DMSO/water mixtures improves crystal quality .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (likely >200°C based on triazolo-pyridazine analogs) .
  • Light Sensitivity : Store in amber vials at 2-8°C, as UV exposure may degrade the dimethoxyphenyl group .
  • Hygroscopicity : Use desiccants (silica gel) in storage containers to prevent hydrolysis of the acetamide bond .

Q. How can synthetic yield be optimized while minimizing side-product formation?

Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors:

  • Variables : Temperature, stoichiometry, catalyst loading (e.g., Pd/C for reductions).
  • Response Surface Methodology : Optimize parameters using software (e.g., JMP, Minitab) .

Case Study :
In flow-chemistry systems (), continuous reactors reduce side reactions by precise control of residence time and mixing. For example, microreactors for condensation steps could improve yield by 15-20% compared to batch methods .

Q. Data Contradiction Analysis :

  • If literature reports conflicting yields (e.g., 50% vs. 75%), evaluate solvent purity or catalyst batch variability .

Q. How should researchers address contradictory toxicity data for triazolo-pyridazine derivatives?

Methodological Answer:

  • In Silico Screening : Use tools like OECD QSAR Toolbox to predict acute oral toxicity (LD50_{50}) and compare with experimental data .
  • In Vitro Assays : Conduct MTT assays on HepG2 cells to resolve discrepancies between GHS classifications (e.g., vs. 3) .

Case Example :
If one study reports "acute toxicity" () but another claims "no known hazard" (), validate via:

  • Ames Test : Check mutagenicity.
  • EC50_{50} in Daphnia magna for aquatic toxicity .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). Compare binding affinities of methoxy vs. ethoxy analogs .
  • MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability of the triazolo-pyridazine core .
  • QSAR : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers validate the biological activity of this compound against off-target effects?

Methodological Answer:

  • Selectivity Screening : Use Eurofins’ SafetyScreen44 panel to assess 44 off-target receptors .
  • Kinase Profiling : Compare inhibition (IC50_{50}) of this compound vs. staurosporine in a 100-kinase panel .
  • Metabolite Identification : LC-MS/MS to detect Phase I/II metabolites in hepatocyte models, ensuring no toxic intermediates .

Q. Critical Step :

  • Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) to confirm target specificity.

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